molecular formula C20H18N2O2 B11096816 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11096816
M. Wt: 318.4 g/mol
InChI Key: FGBMENRWWKTULW-UHFFFAOYSA-N
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Description

2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with the molecular formula C20H17N3O2 and a molecular weight of 331.36788 g/mol This compound is known for its unique structure, which includes a hydroxyl group, two phenyl groups, and a pyridin-4-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with pyridin-4-ylmethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2O2/c23-19(22-15-16-11-13-21-14-12-16)20(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2,(H,22,23)

InChI Key

FGBMENRWWKTULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CC=NC=C3)O

Origin of Product

United States

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